(3R)-3-ethylpyrrolidine hydrochloride

Description

Nomenclature and Chemical Classification

This compound is systematically classified according to the International Union of Pure and Applied Chemistry nomenclature as (R)-3-ethylpyrrolidine hydrochloride. The compound bears the Chemical Abstracts Service Registry Number 235093-99-9, which serves as its unique chemical identifier in scientific databases and commercial applications. Alternative nomenclature includes "Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3R)-" as documented in the Chemical Abstracts Service Common Chemistry database.

The molecular formula for this compound is C6H14ClN, indicating the presence of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, and one nitrogen atom, with a molecular weight of 135.64 grams per mole. The compound exists as a hydrochloride salt form, where the free base (3R)-3-ethylpyrrolidine is protonated and associated with a chloride anion. The International Chemical Identifier key for this compound is YGRGUQNCCWBFNJ-FYZOBXCZSA-N, providing a standardized representation of its molecular structure.

Structurally, the compound belongs to the class of saturated heterocycles, specifically the pyrrolidine family, which consists of five-membered rings containing one nitrogen atom. The presence of an ethyl substituent at the third carbon position creates a chiral center, resulting in two possible enantiomers. The (3R) designation indicates the absolute configuration of the chiral center following the Cahn-Ingold-Prelog priority rules, where the ethyl group and other substituents are arranged in a specific three-dimensional orientation.

The compound's classification extends to its role as a chiral building block in organic synthesis. Chiral building blocks are essential components in asymmetric synthesis, allowing chemists to construct complex molecules with defined stereochemistry. The pyrrolidine scaffold is particularly significant in medicinal chemistry due to its prevalence in natural products and pharmaceutical compounds.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of pyrrolidine chemistry and the evolution of stereochemical understanding in organic chemistry. Pyrrolidine itself, the parent compound of this family, has been known since the early development of heterocyclic chemistry. The recognition of pyrrolidine's importance emerged from its occurrence in natural alkaloids such as nicotine and hygrine, which demonstrated the biological significance of this ring system.

The synthesis and characterization of substituted pyrrolidines, including ethyl-substituted derivatives, gained momentum during the twentieth century as chemists began to appreciate the role of stereochemistry in biological activity. The specific preparation of this compound represents part of the systematic exploration of chiral pyrrolidine derivatives that accelerated with advances in asymmetric synthesis methodologies.

Industrial production methods for pyrrolidine and its derivatives were established using the reaction of 1,4-butanediol with ammonia under high temperature and pressure conditions in the presence of cobalt and nickel oxide catalysts supported on alumina. This foundational synthetic approach provided the platform for developing more sophisticated methods to access chiral pyrrolidine derivatives with specific stereochemical configurations.

The commercial availability of this compound through specialized chemical suppliers such as Sigma-Aldrich, Enamine, and other research chemical companies reflects the compound's established importance in contemporary synthetic chemistry. The compound's inclusion in comprehensive catalogs of chiral building blocks, such as those offered by Tokyo Chemical Industry, underscores its recognized value in stereoselective synthesis applications.

Significance in Chiral Chemistry

The significance of this compound in chiral chemistry extends far beyond its individual molecular properties, encompassing its role as a versatile synthetic intermediate and its contribution to the development of enantioselective methodologies. The compound's chiral center at the third position of the pyrrolidine ring provides a foundation for creating complex molecular architectures with defined stereochemistry.

Chiral building blocks like this compound are instrumental in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical development where different enantiomers can exhibit vastly different biological activities. The availability of this compound in high enantiomeric purity, typically greater than 95%, enables chemists to access target molecules with minimal racemization or stereochemical scrambling during synthetic transformations.

The compound's utility in asymmetric synthesis stems from its ability to serve as a chiral auxiliary or as a precursor to more complex chiral molecules. The ethyl substituent at the third position provides a handle for further functionalization through various organic reactions including alkylation, acylation, and reduction processes. This versatility makes the compound valuable for constructing diverse molecular frameworks required in medicinal chemistry and materials science applications.

Research applications of this compound include its use in the development of new asymmetric catalysts. The presence of both the nitrogen lone pair and the chiral center creates opportunities for designing ligands that can promote stereoselective reactions. Such catalysts are essential for producing pharmaceuticals, agrochemicals, and fine chemicals with the required stereochemical purity.

The compound's role in pharmaceutical research is exemplified by its incorporation into various drug discovery programs. The pyrrolidine motif appears in numerous marketed pharmaceuticals, and the availability of chiral building blocks like this compound enables systematic structure-activity relationship studies to optimize biological activity and selectivity.

Stereochemical Importance in Pyrrolidine Family

The stereochemical importance of this compound within the pyrrolidine family reflects fundamental principles of molecular recognition and biological activity that govern drug design and chemical synthesis. The pyrrolidine ring system itself is conformationally flexible, adopting envelope or half-chair conformations that influence the spatial arrangement of substituents.

The introduction of an ethyl group at the third position of the pyrrolidine ring creates a chiral center that significantly impacts the compound's three-dimensional structure and its interactions with biological targets. The (3R) configuration specifies the absolute stereochemistry of this center, determining how the ethyl group is positioned relative to the nitrogen atom and the remainder of the ring system. This spatial arrangement is crucial for molecular recognition processes, as biological receptors and enzymes typically exhibit high selectivity for specific stereochemical configurations.

Comparative studies of different pyrrolidine stereoisomers demonstrate the profound impact of stereochemistry on biological activity. The availability of both (3R) and (3S) enantiomers of 3-ethylpyrrolidine allows researchers to investigate structure-activity relationships and identify the optimal stereochemical configuration for specific applications. Such studies have revealed that seemingly minor stereochemical differences can result in dramatically different pharmacological profiles, including variations in potency, selectivity, and metabolic stability.

The pyrrolidine family encompasses a diverse array of substituted derivatives, each with unique stereochemical properties. The systematic study of these compounds has contributed to the development of principles for predicting and controlling stereochemical outcomes in synthetic chemistry. This compound serves as a representative example of how careful attention to stereochemistry can enable the design of molecules with desired properties.

The compound's significance is further enhanced by its relationship to natural products and established pharmaceuticals containing pyrrolidine motifs. Many biologically active natural products, including alkaloids and amino acids like proline and hydroxyproline, contain pyrrolidine rings with specific stereochemical configurations. Understanding the stereochemical requirements of these natural systems provides insights for designing synthetic analogs and developing new therapeutic agents.

| Stereochemical Configuration | Molecular Features | Applications |

|---|---|---|

| (3R) Absolute Configuration | Chiral center at C-3 | Asymmetric synthesis |

| Pyrrolidine scaffold | Five-membered nitrogen heterocycle | Medicinal chemistry |

| Ethyl substituent | Provides steric bulk and lipophilicity | Building block synthesis |

| Hydrochloride salt | Enhanced stability and solubility | Laboratory handling |

Structure

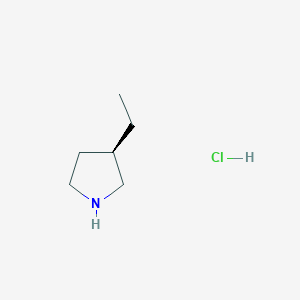

2D Structure

Propriétés

IUPAC Name |

(3R)-3-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGUQNCCWBFNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235093-99-9 | |

| Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235093-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthesis from Chiral 2-(Aminomethyl)-1-ethylpyrrolidines

One established approach involves starting from enantiomerically pure 2-(aminomethyl)-1-ethylpyrrolidines, which already possess the desired stereochemistry at the 3-position of the pyrrolidine ring.

-

- Commercially available S(–)- and R(+)-2-(aminomethyl)-1-ethylpyrrolidines with optical purity ≥96% are reacted with suitable esters under reflux in methanol.

- After reaction completion, the mixture is cooled, purified by activated charcoal treatment, and crystallized at low temperature.

- The hydrochloride salt is then formed by saturation with gaseous HCl in 2-propanol, followed by precipitation with dry diethyl ether at 0°C.

- The resulting hydrochloride salt is isolated by filtration and washing with dry ether.

-

- Reaction time: ~3 hours reflux for amide formation.

- Purification: Crystallization at 0°C for 7-8 hours.

- Optical purity: Maintained by using enantiomerically pure starting materials.

- Yield and purity: High yields with HPLC purity typically above 89%.

This method provides direct access to (3R)-3-ethylpyrrolidine hydrochloride with retention of stereochemistry due to the use of optically pure amines.

Halogenation and Substitution via Tosylate Intermediates

Another synthetic route involves the conversion of (3R)-3-hydroxypyrrolidine derivatives to halogenated or tosylated intermediates, which can then be converted to the hydrochloride salt.

-

- Starting from (3R)-3-hydroxypyrrolidine derivatives, halogenation is carried out using halogenating agents such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride.

- A catalytic amount of N,N-dimethylformamide (DMF) is employed to facilitate the reaction.

- The reaction is performed in hydrocarbon solvents like toluene, xylene, or chlorinated solvents such as dichloromethane, with methylene chloride being preferred.

- The halogenation proceeds with inversion of configuration, allowing for stereochemical control.

- The halogenated intermediate can be converted to the hydrochloride salt by treatment with hydrogen chloride or suitable acid.

-

- Temperature: Typically 0°C to room temperature.

- Reaction time: 12-15 hours.

- Solvents: Toluene, methylene chloride, or mixtures thereof.

- Catalysts: DMF catalytic amounts.

-

- Industrial viability and cost-effectiveness.

- High stereochemical fidelity due to controlled inversion during halogenation.

- Flexibility in substituent introduction at the 3-position.

This method is well-documented in patent literature for preparing (3R)-3-substituted pyrrolidine derivatives, including the hydrochloride salts.

Hydrogenation of Pyridine Derivatives Followed by Hydrolysis

A more indirect but scalable approach is the synthesis of this compound via hydrogenation of pyridine derivatives followed by hydrolysis and salt formation.

-

- Starting from 3-pyridine acetic acid ethyl ester derivatives, N-benzylation is performed using benzyl chloride in acetonitrile under reflux.

- The N-benzylated pyridine ester ammonium salt is then subjected to catalytic hydrogenation using 5% Pd/C under hydrogen pressure (10-30 atm) at 40±5°C.

- After hydrogenation, the product is freed from the benzyl protecting group and hydrolyzed using sodium carbonate solution to yield 3-piperidine ethyl acetate.

- The final hydrochloride salt is obtained by treatment with hydrochloric acid or by crystallization from 2-propanol saturated with HCl.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Benzylation | Benzyl chloride, acetonitrile, reflux, overnight | 95 | Yellow solid product |

| Catalytic Hydrogenation | 5% Pd/C, H2 20 atm, 40±5°C, 10 h | 100 | White solid intermediate |

| Hydrolysis and Extraction | 2M Na2CO3, pH 9-10, ethyl acetate extraction | Quantitative | Yellow oil obtained |

- Advantages:

- High yields and purity.

- Scalable for industrial production.

- Allows for introduction of ethyl substituent at the 3-position via hydrogenation of pyridine ring.

This method is particularly useful for preparing (R)-3-ethylpiperidine hydrochloride, closely related to the pyrrolidine compound of interest, and can be adapted for pyrrolidine systems.

Summary Table of Preparation Methods

| Method Number | Starting Material | Key Reagents/Conditions | Stereochemical Outcome | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | 2-(Aminomethyl)-1-ethylpyrrolidine | Reflux in methanol, HCl saturation in 2-propanol | Retention of (3R) configuration | High yield, >89% purity | Direct synthesis from chiral amine |

| 2 | (3R)-3-Hydroxypyrrolidine derivatives | Thionyl chloride or equivalents, DMF catalyst, hydrocarbon solvent | Inversion during halogenation | High yield | Industrially viable, stereocontrolled |

| 3 | 3-Pyridine acetic acid ethyl ester | Benzyl chloride, Pd/C hydrogenation, Na2CO3 hydrolysis | Maintains (R) configuration | 95-100% yield | Scalable, indirect route via hydrogenation |

Research Findings and Notes

- Optical purity is critical in the synthesis of this compound to ensure biological activity and enantiomeric specificity.

- Use of chiral starting materials or chiral resolution steps is common to achieve high enantiomeric excess.

- The halogenation method with thionyl chloride and DMF is preferred for industrial synthesis due to cost-effectiveness and operational simplicity.

- Hydrogenation approaches require careful control of pressure and temperature to maintain stereochemical integrity.

- Purification often involves crystallization of the hydrochloride salt from alcoholic solvents at low temperatures to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (3R)-3-ethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrochloride salt back to the free base or further reduce the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or other positions on the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

(3R)-3-ethylpyrrolidine hydrochloride serves as a crucial building block in the synthesis of several pharmaceuticals. Its chiral nature allows it to be used in the development of drugs that target specific biological pathways, particularly in the treatment of neurological disorders.

Key Applications

- Neurological Disorders : It is utilized in synthesizing compounds aimed at treating conditions such as epilepsy and other seizure disorders. Research indicates that derivatives of this compound can exhibit anticonvulsant properties, making them suitable candidates for further drug development .

- Analgesics : The compound is also explored for its potential in developing analgesics, as piperidine derivatives are known to interact with pain pathways effectively .

Biochemical Research

Enzyme Inhibition Studies

this compound is employed in enzyme inhibition studies, which are vital for understanding metabolic pathways and developing therapeutic agents. For instance, it has been used to investigate the inhibition mechanisms of various enzymes, contributing to the discovery of new inhibitors that can be developed into drugs .

Material Science

Advanced Materials Development

The unique properties of this compound make it valuable in material science. It is being researched for its role in creating advanced polymers with enhanced thermal stability and mechanical properties. Such materials have potential applications in various industries, including automotive and aerospace .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other compounds in complex mixtures. Its ability to form stable complexes with various analytes enhances the sensitivity and specificity of analytical methods, making it a useful tool in laboratories .

Agrochemical Applications

Pesticide Development

Recent studies have explored the potential of this compound in developing new agrochemicals. Its efficacy as a pesticide or herbicide could lead to more effective pest control solutions, thereby contributing to agricultural productivity .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Synthesis of drugs for neurological disorders and analgesics |

| Biochemical Research | Enzyme inhibition studies for therapeutic agent development |

| Material Science | Development of advanced polymers with improved thermal stability |

| Analytical Chemistry | Reagent for detection and quantification of compounds |

| Agrochemical Applications | Potential use in the development of effective pesticides |

Case Studies

- Anticonvulsant Activity Study : A study demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models, suggesting its potential as a therapeutic agent for epilepsy .

- Enzyme Inhibition Research : Research published in a peer-reviewed journal highlighted how this compound was effective in inhibiting specific enzymes involved in metabolic pathways, paving the way for new drug discoveries targeting metabolic diseases .

Mécanisme D'action

The mechanism of action of (3R)-3-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for enantioselective binding, which can influence its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Lipophilicity : The ethyl group in (3R)-3-ethylpyrrolidine HCl contributes to higher lipophilicity (LogP ≈ 1.2) compared to hydroxyl- or carboxylate-containing analogs, favoring blood-brain barrier penetration .

- Reactivity: Cyano and carboxylate derivatives exhibit stronger electrophilic character, enabling covalent bond formation in enzyme inhibitors .

- Stereochemical Impact : Enantiomeric purity (e.g., (R)- vs. (S)-3-methylpyrrolidine HCl) significantly affects biological activity, with (R)-isomers often showing superior target selectivity .

Activité Biologique

(3R)-3-ethylpyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine class, which has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Overview of this compound

- Chemical Structure : this compound features a five-membered nitrogen-containing heterocycle with an ethyl group at the third position, contributing to its stereochemical complexity.

- Molecular Formula : C₅H₁₄ClN

- Molecular Weight : 119.63 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Binding to Receptors : The compound can interact with specific receptors or enzymes, leading to modulation of biochemical pathways and cellular processes.

- Enantioselective Interactions : The chiral nature allows for selective binding, which can significantly influence its biological effects.

1. Interaction Studies

Research has highlighted the potential of this compound in modulating neurotransmitter systems. For instance, studies indicate that derivatives of pyrrolidine compounds exhibit significant affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders .

2. Case Studies

A notable study evaluated the efficacy of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Derivative A | Cancer Cell Line 1 | 5.2 | High potency |

| Derivative B | Cancer Cell Line 2 | 8.7 | Moderate potency |

3. Pharmacological Applications

The compound has been explored for its role in drug development, particularly as a chiral building block in synthesizing more complex molecules. Its unique structure allows for modifications that enhance pharmacological properties, making it a valuable intermediate in pharmaceutical synthesis.

Safety and Toxicology

While investigating the biological activity, it is essential to consider safety profiles. Preliminary studies indicate that this compound may cause skin and eye irritation at high concentrations, necessitating careful handling during laboratory use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-3-ethylpyrrolidine hydrochloride, and how can reaction conditions be optimized for improved enantiomeric excess?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Optimization may include adjusting catalyst loading (0.5–2 mol%), hydrogen pressure (10–50 bar), and reaction temperature (25–60°C). Post-synthetic purification via recrystallization in ethanol/water mixtures (1:1 v/v) enhances purity .

Q. What analytical techniques are recommended for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) mobile phase to confirm enantiopurity (≥97% ee) .

- NMR : H NMR (400 MHz, DO) should show characteristic peaks: δ 3.45–3.60 (pyrrolidine ring protons), 1.85–2.10 (ethyl group protons) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 136.1) validates molecular identity .

Q. What are the critical storage and handling protocols for maintaining the stability of this compound in laboratory settings?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen. Avoid moisture exposure to prevent hydrolysis. Handling requires nitrile gloves, lab coats, and fume hood use to minimize inhalation risks. Waste must be neutralized with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity assessments when using different chromatographic methods for this compound?

- Methodological Answer : Cross-validate results using orthogonal methods:

- Chiral SFC : Supercritical fluid chromatography with CO/methanol (95:5) on a Chiralcel OD-3 column.

- Polarimetry : Compare specific rotation ([α] ≈ +15° to +18° in methanol) with literature values.

Discrepancies may arise from column degradation or solvent impurities; recalibrate instruments and use freshly prepared mobile phases .

Q. What experimental strategies are effective in studying the degradation pathways of this compound under various pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS to identify byproducts (e.g., pyrrolidine ring-opening products).

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. What computational chemistry approaches are most suitable for modeling the conformational behavior of this compound in different solvent systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict lowest-energy conformers.

- Molecular Dynamics (MD) : Simulate solvation in water, DMSO, or ethanol using AMBER force fields to analyze solvent interactions and hydrogen-bonding patterns. Compare with experimental H NMR chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.